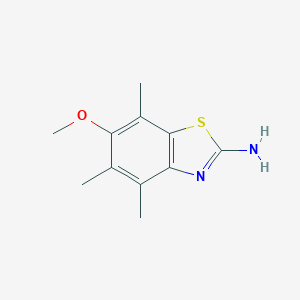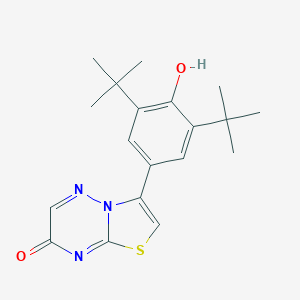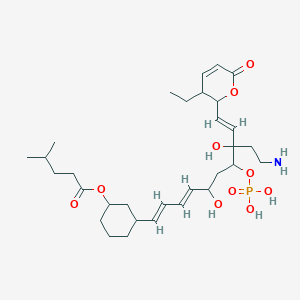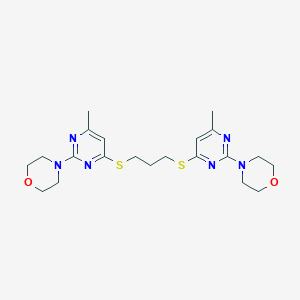
1,7-Naphthyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Naphthyridin-5-amine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It is a versatile molecule that can be synthesized using different methods and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 1,7-Naphthyridin-5-amine is not fully understood, but it is believed to act through different pathways depending on the biological target. In cancer cells, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In infectious diseases, it has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes or proteins.
Biochemical and Physiological Effects:
1,7-Naphthyridin-5-amine has been shown to have various biochemical and physiological effects depending on the biological target. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammatory cells, it has been shown to decrease the production of pro-inflammatory cytokines and chemokines. In infectious diseases, it has been shown to inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,7-Naphthyridin-5-amine in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized using different methods and has shown promising results in various biological assays. However, the limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
1,7-Naphthyridin-5-amine has shown promising results in various scientific research applications, and there are numerous future directions that can be explored. These include the development of new drug candidates based on 1,7-Naphthyridin-5-amine scaffold, the investigation of its mechanism of action in different biological targets, the synthesis of new materials using 1,7-Naphthyridin-5-amine as a building block, and the optimization of its pharmacokinetics and bioavailability. Further research is needed to fully understand the potential of this molecule in different fields of science.
Méthodes De Synthèse
The synthesis of 1,7-Naphthyridin-5-amine can be achieved using different methods, including the reaction of 2-chloronicotinic acid with hydrazine hydrate, the reaction of 2-amino-3-cyanopyridine with formamide, and the reaction of 2-amino-3-picoline with formamide. These methods have been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
1,7-Naphthyridin-5-amine has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In drug discovery, it has been used as a scaffold for the development of new drug molecules with improved pharmacological properties. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
1,7-naphthyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLLRUVQRRMQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498391 |
Source


|
| Record name | 1,7-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridin-5-amine | |
CAS RN |
123434-45-7 |
Source


|
| Record name | 1,7-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)






![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)

